molecular formula C17H17ClN6 B15370857 2-(2-(piperazin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride

2-(2-(piperazin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride

Cat. No.: B15370857
M. Wt: 340.8 g/mol
InChI Key: OCAQZEFMZVNCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked to a nicotinonitrile moiety via a piperazine group. The hydrochloride salt form likely improves crystallinity and bioavailability.

Properties

Molecular Formula

C17H17ClN6

Molecular Weight

340.8 g/mol

IUPAC Name

2-(2-piperazin-1-ylbenzimidazol-1-yl)pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C17H16N6.ClH/c18-12-13-4-3-7-20-16(13)23-15-6-2-1-5-14(15)21-17(23)22-10-8-19-9-11-22;/h1-7,19H,8-11H2;1H

InChI Key

OCAQZEFMZVNCBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N.Cl

Origin of Product

United States

Biological Activity

2-(2-(piperazin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety and a piperazine ring, which are known for their diverse biological activities. The molecular formula is C15H17ClN4C_{15}H_{17}ClN_{4}, and it has a molecular weight of approximately 300.78 g/mol. The compound is typically synthesized as a hydrochloride salt to enhance its solubility.

Biological Activity Overview

The biological activities of 2-(2-(piperazin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride can be categorized primarily into antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli31.108 - 124.432 μg/mL

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis, which are critical for bacterial growth and replication .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines, although specific data on IC50 values are still emerging.

The biological activity of this compound can be attributed to several factors:

  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
  • Van der Waals Forces : These interactions stabilize the binding of the compound to active sites on enzymes involved in bacterial metabolism .
  • Charge Interactions : The presence of charged groups facilitates interactions with negatively charged residues in proteins.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on MRSA : A study demonstrated that the compound exhibited moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL, significantly outperforming traditional antibiotics like ciprofloxacin .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell migration, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the piperazine ring or the benzimidazole moiety can significantly alter the biological activity of the compound. Variations in substituents have been shown to affect both potency and selectivity against different microbial strains and cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Compound Name Substituent on Benzimidazole Core Structure Molecular Weight (g/mol) Notable Properties
Target Compound: 2-(2-(Piperazin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride Piperazine Benzimidazole + Nicotinonitrile ~356.8* High polarity (piperazine), hydrochloride salt improves solubility
2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile () Chloro Benzimidazole + Nicotinonitrile 254.68 Lower polarity (Cl substituent); GHS-classified for hazard
2-(2-(4-Hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile () 4-Hydroxypiperidine Benzimidazole + Nicotinonitrile ~357.8* Hydroxyl group increases hydrogen-bonding capacity
2-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-5-(benzylthio)-1,3,4-oxadiazole () Benzylthio + Oxadiazole Benzimidazole + Oxadiazole ~352.4 (Example: 5a) Thioether and oxadiazole enhance lipophilicity

*Estimated based on structural similarity.

Key Observations :

  • The piperazine group in the target compound introduces basicity and water solubility, contrasting with the chloro analog’s hydrophobicity .
  • The 4-hydroxypiperidine analog () may exhibit improved metabolic stability due to hydrogen bonding, whereas the benzylthio-oxadiazole derivative () prioritizes membrane permeability .

Q & A

Q. What are the established synthetic routes for 2-(2-(piperazin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with nicotinonitrile derivatives in the presence of triethylamine (to neutralize HCl byproducts) under reflux in acetonitrile is a common method. Optimization includes controlling stoichiometry (1:1.2 molar ratio of benzimidazole to nitrile) and reaction time (12–18 hours) to achieve yields >70% .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy (1H and 13C) confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons) and benzimidazole aromatic protons (δ 7.0–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 365.1582).
  • HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What safety precautions are necessary when handling this compound in the lab?

Based on structurally similar piperazine-benzimidazole derivatives:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole or pyridine rings) influence bioactivity?

Comparative studies show:

ModificationImpact on ActivitySource
Nitrile group at pyridineEnhances kinase inhibition (IC50 ≤ 50 nM)
Piperazine substitutionImproves solubility but may reduce blood-brain barrier penetration
Methoxy groups on benzimidazole increase metabolic stability but reduce binding affinity to serotonin receptors .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). For example:

  • In in vitro kinase assays, IC50 values may vary by 10-fold due to ATP concentration differences (1 mM vs. 100 µM).
  • Use standardized protocols (e.g., CEREP panel assays) and validate findings with orthogonal methods (e.g., SPR binding assays) .

Q. What mechanistic hypotheses explain this compound’s interaction with kinase targets?

Docking studies suggest the nicotinonitrile group forms a hydrogen bond with the kinase hinge region (e.g., MET kinase, PDB: 7U6), while the benzimidazole occupies a hydrophobic pocket. Mutagenesis experiments (e.g., Ala scanning) confirm critical residues (e.g., Lys1110 in MET) .

Q. What strategies improve synthetic scalability without compromising enantiomeric purity?

  • Replace chiral catalysts (e.g., L-proline) with immobilized enzymes (e.g., lipase B) for asymmetric synthesis.
  • Use flow chemistry to control reaction exothermicity and reduce byproducts .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins.
  • Low sensitivity : Derivatize with dansyl chloride to enhance LC-MS/MS detection limits (LOQ = 0.1 ng/mL) .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the benzimidazole C2 and pyridine C5 positions.
  • Step 2 : Test in parallel assays (e.g., kinase inhibition, cytotoxicity) to identify pharmacophores.
  • Step 3 : Use computational tools (e.g., CoMFA, molecular dynamics) to correlate electronic properties with activity .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Xenograft models : Use immunodeficient mice implanted with human cancer lines (e.g., HCT-116 for colorectal cancer) to assess tumor growth inhibition.
  • PK/PD studies : Measure plasma half-life (target: ≥4 hours) and tissue distribution via radiolabeled analogs (e.g., 14C-labeled compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.